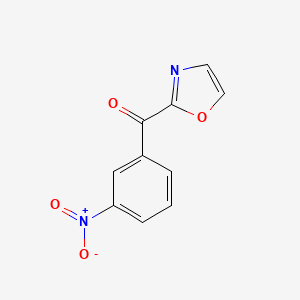

2-(3-Nitrobenzoyl)oxazole

Overview

Description

2-(3-Nitrobenzoyl)oxazole is a nitro-substituted oxazole derivative characterized by a benzoyl group attached to the oxazole ring at the 2-position, with a nitro substituent at the meta position of the benzene ring. Its synthesis involves the reaction of m-nitrobenzaldehyde with dimethyl aminoacetal, followed by cyclization in concentrated sulfuric acid and phosphorus pentoxide, yielding a 56% crude product (mp 96–98°C) that is recrystallized to a purity of 97–98°C . The compound’s molecular formula is C₉H₆N₂O₃, with elemental analysis confirming its composition (C: 56.88%, H: 3.20%) . Its structure combines the electron-withdrawing nitro group with the aromatic and heterocyclic properties of oxazole, making it a candidate for applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrobenzoyl)oxazole typically involves the reaction of 3-nitrobenzoyl chloride with oxazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The base used can be triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrobenzoyl)oxazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 2-(3-Aminobenzoyl)oxazole.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Oxidation: Higher oxidation state derivatives of the nitro group.

Scientific Research Applications

Chemical Properties and Structure

2-(3-Nitrobenzoyl)oxazole has the molecular formula . It features a nitro group attached to a benzoyl moiety, which is further connected to an oxazole ring. This configuration imparts distinct electronic properties that make it a valuable intermediate in organic synthesis.

Chemistry

- Synthesis Intermediate : The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its reactivity allows for the formation of various derivatives through substitution and reduction reactions.

- Synthetic Routes : Common synthetic methods involve the reaction of 3-nitrobenzoyl chloride with oxazole in the presence of bases such as triethylamine or pyridine, typically conducted in organic solvents like dichloromethane under reflux conditions.

Biology

- Enzyme Inhibition Studies : this compound can be utilized in enzyme inhibition studies, acting as a probe in biochemical assays. Its interactions with biological targets can elucidate mechanisms underlying various cellular processes .

- Therapeutic Potential : Oxazole derivatives, including this compound, have shown promise in therapeutic applications, displaying activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects .

Industrial Applications

- Dyes and Pigments : The compound is also explored for use in the production of dyes and pigments due to its electronic properties, which can be tailored through substitution .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of oxazole derivatives revealed that compounds similar to this compound exhibited significant inhibition against several bacterial strains. The structure-activity relationship (SAR) indicated that modifications on the oxazole ring could enhance efficacy against specific pathogens .

Case Study 2: Anticancer Properties

Research has demonstrated that oxazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways. For instance, derivatives were shown to inhibit cell proliferation in breast cancer cell lines, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(3-Nitrobenzoyl)oxazole involves its interaction with biological targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Structural and Electronic Properties

- 2-(2-Nitrobenzoyl)oxazole (ortho-nitro derivative): The ortho-nitro isomer has a lower melting point (43–46°C) due to steric hindrance between the nitro group and the oxazole ring, which disrupts crystal packing .

- 2-(4-Nitrobenzoyl)oxazole (para-nitro derivative) :

The para-nitro derivative exhibits a significantly higher melting point (163–164°C), attributed to symmetrical resonance stabilization and efficient lattice packing . The para-nitro group exerts stronger electron-withdrawing effects via resonance, reducing the HOMO-LUMO gap compared to the meta isomer, as suggested by computational studies on substituted oxazoles .

Physicochemical Properties

*The HOMO-LUMO gap decreases with increased electron-withdrawing effects (para > meta > ortho), influencing reactivity toward electrophiles .

Reactivity and Stability

- Reactivity with Singlet Oxygen (¹O₂) :

Oxazole derivatives undergo [4+2]-cycloaddition with ¹O₂ due to the absence of allylic hydrogens. Substituted oxazoles exhibit higher reaction rates than unsubstituted oxazole, with the para-nitro derivative showing the fastest kinetics due to its strong electron-withdrawing nature . The meta-nitro isomer’s intermediate electronic profile may balance reactivity and stability in oxidative environments. - Reductive Stability: Hydrogenation of nitro-substituted oxazoles yields aminophenyl derivatives. The meta-nitro isomer produces 2-(m-aminophenyl)oxazole (mp 69–70°C), which is less sterically strained than the ortho-aminophenyl derivative (mp 32–33°C) .

Analytical Differentiation

- Mass Spectrometry: The fragmentation pattern of this compound differs from ortho and para isomers. For example, the meta-nitro group stabilizes specific fragmentation pathways, such as the loss of NO₂ (m/z 46), which is less pronounced in the ortho isomer due to steric constraints .

- Spectroscopic Data : The IR and NMR spectra of the meta isomer show distinct shifts for the nitro group (e.g., C=O stretch at ~1680 cm⁻¹) compared to the para derivative (~1700 cm⁻¹) due to resonance effects .

Biological Activity

2-(3-Nitrobenzoyl)oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the oxazole ring and a nitro-substituted benzoyl group. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

| Aspergillus niger | 4 |

The compound demonstrated significant activity against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition at relatively low concentrations .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Study: Anticancer Effects

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. The nitro group can undergo reduction within cells, generating reactive intermediates that may disrupt cellular processes. Additionally, the oxazole ring may facilitate binding to proteins involved in microbial resistance or cancer cell proliferation.

Comparative Analysis

Comparative studies with other oxazole derivatives have highlighted the unique potency of this compound. For instance:

Table 2: Comparison of Antimicrobial Potency

| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against C. albicans |

|---|---|---|

| This compound | 32 | 8 |

| Benzoxazole derivative A | 64 | 16 |

| Benzoxazole derivative B | 128 | >32 |

These findings suggest that this compound is more effective than some related compounds, particularly against C. albicans .

Q & A

Basic Research Questions

Q. What established synthetic routes are effective for preparing 2-(3-Nitrobenzoyl)oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitro-substituted oxazoles often involves condensation reactions. For example, 2-(nitrophenyl)oxazole derivatives can be synthesized by reacting nitrobenzaldehydes (e.g., m-nitrobenzaldehyde) with dimethyl aminoacetal under acidic conditions (e.g., concentrated H₂SO₄ and P₂O₅ at 180°C). Yields are influenced by the nitro group's position; meta-substitution may require extended reaction times or adjusted stoichiometry. Purification via recrystallization (e.g., ethanol) is recommended . For 3-nitrobenzoyl derivatives, analogous routes using 3-nitrobenzoyl chloride or ester intermediates with oxazole precursors could be explored, leveraging nucleophilic acylation strategies .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Comprehensive structural elucidation requires multi-modal spectroscopy:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons near the nitro group) and carbon backbone. DEPT experiments can distinguish CH₂/CH₃ groups in side chains .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretching vibrations .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 234.04 for C₁₀H₆N₂O₄) and fragmentation patterns .

Q. How can the nitro group in this compound be chemically modified to probe its role in bioactivity?

- Methodological Answer : The nitro group can be reduced to an amine (e.g., catalytic hydrogenation with Pd/C in methanol) to assess its electronic effects on biological interactions. Comparative studies between nitro and amino derivatives can reveal structure-activity relationships (SAR). Alternatively, replacing the nitro group with other electron-withdrawing groups (e.g., cyano) via nucleophilic substitution (e.g., SNAr) may modulate reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the 3-nitrobenzoyl group on the oxazole ring's reactivity?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature induces meta-directing effects, altering the oxazole ring’s electron density. Computational studies (e.g., Natural Bond Orbital analysis) can quantify charge distribution, while Hammett σ constants predict substituent effects on reaction rates. Experimentally, kinetic studies under varying electrophilic/nucleophilic conditions (e.g., nitration or Suzuki coupling) reveal regioselectivity trends .

Q. How do computational models predict the photophysical properties of this compound derivatives?

- Methodological Answer : Time-Dependent Density Functional Theory (TDDFT) with hybrid functionals (e.g., B3LYP/6-31+G(d)) accurately models excited-state behavior. For this compound, TDDFT can simulate absorption/emission spectra by analyzing vertical transitions (S₀→S₁) and charge-transfer character. Solvent effects are incorporated via implicit models (e.g., IEFPCM). Benchmarking against experimental UV-Vis data validates predictions .

Q. What strategies improve low yields in the synthesis of nitro-substituted oxazoles, particularly for meta-nitro derivatives?

- Methodological Answer : Low yields in meta-substituted systems often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency during oxazole formation .

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity .

- Protecting Groups : Temporarily shield reactive sites (e.g., acetylating the oxazole nitrogen) to direct nitro group incorporation .

Q. How does benzannulation at the oxazole moiety influence the excited-state intramolecular proton transfer (ESIPT) in this compound?

- Methodological Answer : Benzannulation extends π-conjugation, altering the S₁ state’s charge-transfer character. Computational modeling (TDDFT) shows that while emission wavelengths remain stable, energy barriers for proton transfer increase due to reduced H-bond strength. Experimental validation involves fluorescence lifetime measurements and solvent polarity studies .

Properties

IUPAC Name |

(3-nitrophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9(10-11-4-5-16-10)7-2-1-3-8(6-7)12(14)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXPLXSNMIJHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.